2,6-Dichloro-4-methoxyaniline
Overview
Description
2,6-Dichloro-4-methoxyaniline is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group. This compound is known for its applications in organic synthesis and various industrial processes .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body
Mode of Action
It is known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets through bond formation, leading to changes in the targets’ structure and function .
Biochemical Pathways
Given its use in proteomics research , it is plausible that it may influence protein-related pathways. More research is required to elucidate the exact pathways affected.
Result of Action
Given its use in proteomics research , it may have effects on protein structure and function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methoxyaniline typically involves the chlorination of 4-methoxyaniline. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the 2 and 6 positions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactions. The reaction is conducted in a chlorination reactor where 4-methoxyaniline is exposed to chlorine gas. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields simpler amines.
Scientific Research Applications
2,6-Dichloro-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2,6-Dichloroaniline: Lacks the methoxy group, leading to different reactivity and applications.
4-Methoxyaniline: Lacks the chlorine atoms, resulting in different chemical properties.
2,6-Dichloro-4-nitroaniline: Contains a nitro group instead of a methoxy group, leading to different reactivity and uses
Uniqueness: 2,6-Dichloro-4-methoxyaniline is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This combination makes it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
2,6-dichloro-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWADYUWJRWZMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496799 | |
Record name | 2,6-Dichloro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6480-66-6 | |
Record name | 2,6-Dichloro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,6-Dichloro-4-methoxyaniline in the synthesis of deuterium-labelled 4′-hydroxy diclofenac?
A: this compound serves as a crucial building block in the synthesis of deuterium-labelled 4′-hydroxy diclofenac []. It undergoes an Ullmann coupling reaction with 2-(2-iodophenyl)-N,N-dimethylacetamide, ultimately leading to the formation of the target compound after subsequent demethylation and hydrolysis steps [].
Q2: How is this compound synthesized in the context of this research?
A: The synthesis begins with phenol, which is first treated with sodium nitrite in sulfuric acid []. This is followed by continuous exposure to dry hydrogen chloride gas in methanol, resulting in the formation of this compound [].
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